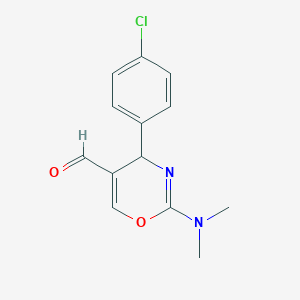
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chlorin e6 or Ce6 and belongs to the group of photosensitizers.
Wirkmechanismus
Chlorin e6 works by absorbing light energy and transferring it to nearby molecules, causing them to become excited and reactive. In PDT, Chlorin e6 is selectively taken up by cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. In bacterial infections, Chlorin e6 is taken up by bacteria and, upon exposure to light, produces reactive oxygen species that kill the bacteria.
Biochemische Und Physiologische Effekte
Chlorin e6 has been shown to have minimal toxicity and is well-tolerated by the body. However, it can cause photosensitivity, which is a sensitivity to light that can result in skin irritation and other adverse effects. In addition, Chlorin e6 can accumulate in the liver and spleen, which can limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Chlorin e6 is its high absorbance of light in the red region of the spectrum, which makes it an effective photosensitizer for PDT. However, its limited solubility in water can make it difficult to work with in certain applications. In addition, its accumulation in the liver and spleen can limit its use in certain animal models.
Zukünftige Richtungen
There are several future directions for the study of Chlorin e6. One area of research is the development of new methods for the synthesis of Chlorin e6 that are more efficient and cost-effective. Another area of research is the development of new applications for Chlorin e6, such as its use in the treatment of viral infections. Finally, there is a need for further research into the mechanism of action of Chlorin e6 and its potential effects on the body.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of sodium methoxide. The resulting product is then treated with acetic anhydride to obtain the final product, Chlorin e6. This method is widely used in laboratories to synthesize Chlorin e6 in large quantities.
Wissenschaftliche Forschungsanwendungen
Chlorin e6 has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, Chlorin e6 is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. It has also been studied for its potential application in the treatment of bacterial infections. In biotechnology, Chlorin e6 is used as a fluorescent probe to study the structure and function of proteins. In environmental science, Chlorin e6 is used as a marker for the detection of organic pollutants in water.
Eigenschaften
CAS-Nummer |
104409-68-9 |
|---|---|
Produktname |
4-(4-Chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
Molekularformel |
C13H13ClN2O2 |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-(dimethylamino)-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13-15-12(10(7-17)8-18-13)9-3-5-11(14)6-4-9/h3-8,12H,1-2H3 |
InChI-Schlüssel |
JRONMNKUKLXTOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=C(C=C2)Cl |
Synonyme |
2-Dimethylamino-4-(p-chlorophenyl)-(4H)-1,3-oxazine-5-carboxaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
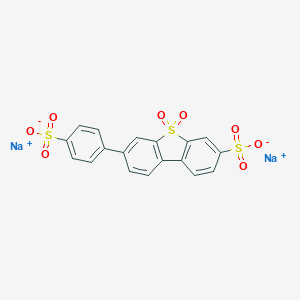
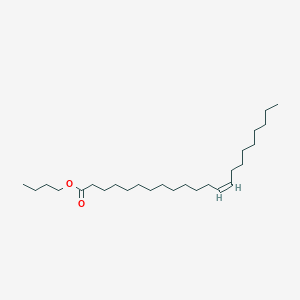
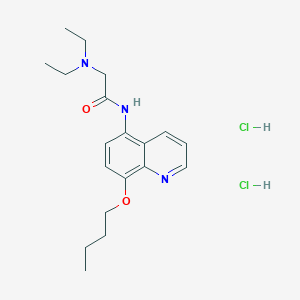
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

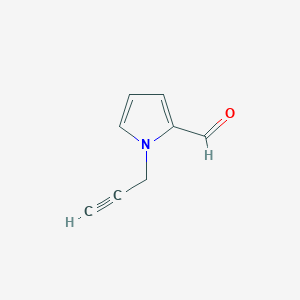
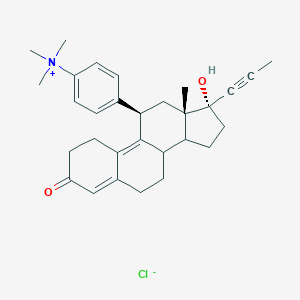
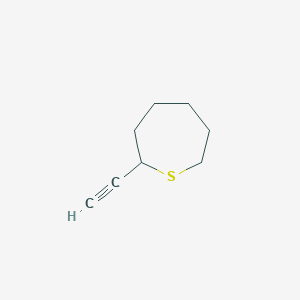
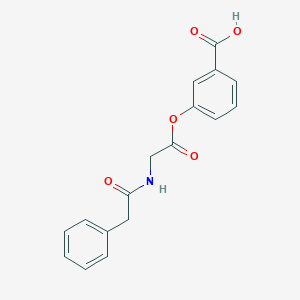

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)